N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide
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Overview
Description
N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide is a chemical compound characterized by its unique structure, which includes a thiadiazole ring and a nitrobenzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring is usually formed by cyclization reactions involving hydrazine derivatives and chloroacetic acid or its derivatives.
Introduction of the Nitrobenzamide Group: The nitrobenzamide group is introduced through nitration reactions, where a nitro group is added to the benzamide moiety.
Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions: N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso or nitrate derivatives.
Reduction: The nitro group can be reduced to form amino derivatives.
Substitution: The compound can undergo substitution reactions at the chloro positions on the phenyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include iron (Fe) and hydrogen (H2).
Substitution: Substitution reactions typically use nucleophiles such as amines or alcohols.
Major Products Formed:
Oxidation Products: Nitroso derivatives and nitrate esters.
Reduction Products: Amino derivatives and hydroxylamines.
Substitution Products: Amines and ethers.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in chemical research.
Biology: It has been investigated for its antimicrobial and antifungal properties.
Medicine: The compound shows promise as a potential therapeutic agent for treating various diseases, including cancer and inflammatory conditions.
Industry: It is used in the development of new materials and chemical products.
Mechanism of Action
The mechanism by which N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide is unique due to its specific structural features. Similar compounds include:
Thiadiazole Derivatives: These compounds share the thiadiazole ring but may have different substituents on the ring.
Nitrobenzamide Derivatives: These compounds contain the nitrobenzamide group but may have different heterocyclic structures.
The uniqueness of this compound lies in its combination of the thiadiazole ring and the nitrobenzamide group, which contributes to its distinct biological and chemical properties.
Properties
IUPAC Name |
N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8Cl2N4O3S/c16-8-5-6-9(11(17)7-8)14-19-20-15(25-14)18-13(22)10-3-1-2-4-12(10)21(23)24/h1-7H,(H,18,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBQMNQYBAWBCQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=NN=C(S2)C3=C(C=C(C=C3)Cl)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8Cl2N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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